molecular formula C32H35ClN2O2 B12371812 2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid

2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid

Cat. No.: B12371812
M. Wt: 515.1 g/mol
InChI Key: BYVCPRNKSUKZPA-UHFFFAOYSA-N
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Description

2-[3-[3-[4-(13-Chloro-4-azatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid is a complex organic compound that features a unique tricyclic structure with a chlorine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid can be approached through multiple synthetic routes. One possible method involves the following steps:

    Formation of the tricyclic core: The tricyclic structure can be synthesized through a series of cyclization reactions starting from a suitable precursor.

    Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the propyl and phenyl groups: These groups can be attached through a series of coupling reactions.

    Final functionalization: The carboxylic acid group can be introduced in the final step through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atom in the tricyclic structure can be substituted with other nucleophiles.

    Coupling Reactions: The phenyl and propyl groups can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and coupling reagents (e.g., palladium catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.

Scientific Research Applications

2-[3-[3-[4-(13-Chloro-4-azatricyclo[940

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a ligand for studying receptor-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid include other tricyclic compounds with piperidine rings. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and overall structure. Examples of similar compounds include:

    Tricyclic antidepressants: These compounds have a similar tricyclic core structure but differ in their functional groups and therapeutic applications.

    Piperidine derivatives: Compounds with piperidine rings that may have different substituents and biological activities.

Properties

Molecular Formula

C32H35ClN2O2

Molecular Weight

515.1 g/mol

IUPAC Name

2-[3-[3-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C32H35ClN2O2/c1-32(2,31(36)37)26-9-3-6-22(20-26)7-5-17-35-18-14-23(15-19-35)29-28-13-12-27(33)21-25(28)11-10-24-8-4-16-34-30(24)29/h3-4,6,8-9,12-13,16,20-21H,5,7,10-11,14-15,17-19H2,1-2H3,(H,36,37)

InChI Key

BYVCPRNKSUKZPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC(=C1)CCCN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2)C(=O)O

Origin of Product

United States

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